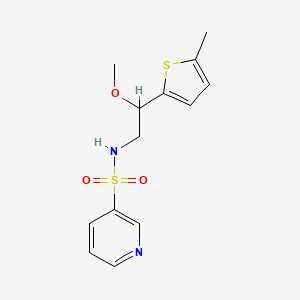

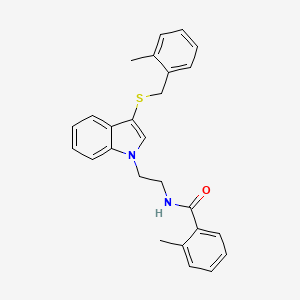

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess unique properties that make it a promising candidate for use in various scientific studies.

科学的研究の応用

Antiviral and Antibacterial Applications

- Antiviral Activities: Novel quinazolinone derivatives have been synthesized and evaluated for their antiviral activities against a spectrum of respiratory and biodefense viruses. These compounds have shown inhibitory effects on the replication of viruses such as influenza A, severe acute respiratory syndrome corona, dengue, yellow fever, and others, highlighting their potential as antiviral agents (Selvam et al., 2007).

- Antibacterial and Antifungal Activities: Research has demonstrated that quinazolinone derivatives possess significant antibacterial and antifungal activities. These studies have revealed that such compounds are effective against a variety of microbial pathogens, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2010).

Anti-inflammatory Applications

- The synthesis of quinazolin-4-one derivatives has also been explored for their potential anti-inflammatory activities. Certain derivatives have shown promising results in reducing inflammation, offering insights into the development of new anti-inflammatory therapies (Kumar & Rajput, 2009).

Antitumor and Anticancer Applications

- Quinazolinone-based compounds have been investigated for their antitumor properties. Studies have found that these compounds exhibit growth-inhibitory activities against various cancer cell lines, suggesting their potential as antitumor agents. This research provides a foundation for the development of novel cancer therapies (Bavetsias et al., 2002).

Synthetic Methodologies and Chemical Properties

- Innovative synthetic methods have been developed for quinazolinones and their derivatives, enhancing the efficiency and diversity of these compounds. These methodologies facilitate the exploration of their biological activities and potential therapeutic applications. The research into the chemical properties of these compounds contributes to a deeper understanding of their mechanism of action and potential uses in various scientific applications (Zhou et al., 2004).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide' involves the synthesis of the quinazoline ring system followed by the addition of the appropriate side chains.", "Starting Materials": [ "2-aminobenzonitrile", "ethyl bromoacetate", "thiourea", "sodium hydroxide", "3-methylbutylamine", "hexanoyl chloride", "sodium bicarbonate", "acetic acid", "hydrogen peroxide", "sulfuric acid", "sodium sulfite", "sodium chloride", "magnesium sulfate", "ethyl acetate", "n-hexane" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-2-cyano-4-oxoquinazoline", "a. Dissolve 2-aminobenzonitrile (1.0 g, 8.2 mmol) in ethanol (20 mL) and add ethyl bromoacetate (1.5 mL, 12.3 mmol) and sodium hydroxide (1.0 g, 25.0 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with water and dry to obtain 6-bromo-2-cyano-4-oxoquinazoline (1.5 g, 85%) as a yellow solid.", "Step 2: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 6-bromo-2-cyano-4-oxoquinazoline (1.0 g, 4.0 mmol) in ethanol (20 mL) and add thiourea (0.5 g, 6.6 mmol) and sodium hydroxide (0.5 g, 12.5 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with water and dry to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline (0.8 g, 80%) as a yellow solid.", "Step 3: Synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline (0.5 g, 1.8 mmol) in acetic acid (10 mL) and add hydrogen peroxide (0.5 mL, 3.0 mmol) dropwise.", "b. Heat the reaction mixture at reflux for 2 hours.", "c. Cool the reaction mixture to room temperature and add sulfuric acid (2 mL, 0.1 M) dropwise.", "d. Add sodium sulfite (0.5 g, 3.6 mmol) and stir for 10 minutes.", "e. Filter the reaction mixture and wash the precipitate with water.", "f. Dissolve the precipitate in ethyl acetate (20 mL) and wash with sodium bicarbonate solution (10 mL).", "g. Dry the organic layer over magnesium sulfate and evaporate the solvent.", "h. Dissolve the residue in n-hexane (10 mL) and add hexanoyl chloride (0.5 mL, 3.6 mmol) and triethylamine (0.5 mL, 3.6 mmol).", "i. Heat the reaction mixture at reflux for 2 hours.", "j. Cool the reaction mixture to room temperature and filter the precipitate.", "k. Wash the precipitate with water and dry to obtain 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide (0.4 g, 60%) as a yellow solid." ] } | |

CAS番号 |

422288-13-9 |

分子式 |

C19H26BrN3O2S |

分子量 |

440.4 |

IUPAC名 |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide |

InChI |

InChI=1S/C19H26BrN3O2S/c1-13(2)9-10-21-17(24)6-4-3-5-11-23-18(25)15-12-14(20)7-8-16(15)22-19(23)26/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,21,24)(H,22,26) |

InChIキー |

STYQQTVHFIJQHK-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2873903.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2873904.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2873908.png)

![1-(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2873915.png)

![Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2873923.png)

![2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B2873925.png)